molecular formula C27H44N2SSn B1147686 Tributyltin-ADAM CAS No. 305352-07-2

Tributyltin-ADAM

Cat. No. B1147686
M. Wt: 547.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyltin (TBT) is an organotin compound where the tin atom is linked to exactly three alkyl groups . It belongs to the class of organic compounds known as trialkyltins . It’s been recognized as an endocrine-disrupting chemical (EDC) for several decades .


Synthesis Analysis

Organotin compounds, including TBT, are synthesized by reducing the corresponding chlorides with lithium aluminium hydride . Other reducing agents that have been used include R2AlH, NaBH4, NaBH3CN, B2H6, LiH, (MeSiHO)n(PMHS), and Et3SiH .


Molecular Structure Analysis

TBT compounds have three butyl groups covalently bonded to a tin(IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .


Chemical Reactions Analysis

TBT is known for its applications in free-radical reactions such as dehalogenations of alkyl, vinyl, or aryl halides, often followed by intra- or intermolecular C-C coupling .


Physical And Chemical Properties Analysis

TBT compounds have a low water solubility, making them ideal for antifouling agents . They are moderately hydrophobic and tend to absorb more readily to organic matter in soils or sediment .

Scientific Research Applications

Impact on Bone Health

Tributyltin, a known endocrine disruptor, has been found to adversely affect bone health. In a study on rats, tributyltin exposure led to detrimental changes in femoral cortical architecture and strength, evidenced by decreases in cortical cross-sectional area, marrow area, periosteal circumference, and polar moment of inertia (Li et al., 2021).

Reproductive Toxicity

Research has identified tributyltin as a compound that can cause reproductive toxicity. It has been shown to block Leydig cell developmental regeneration in adult male rats, affecting serum testosterone levels and Leydig cell morphology and number (Wu et al., 2017).

Neurotoxicity

Studies indicate that tributyltin can induce neurotoxicity. In cultured rat cortical neurons, tributyltin exposure led to increased cell death, involving mechanisms such as glutamate excitotoxicity and activation of glutamate receptors (Nakatsu et al., 2006).

Immunotoxicity in Marine Life

Tributyltin has shown adverse effects on the immune reactivity of haemocytes in the cultivated clam Tapes philippinarum. This highlights its impact on marine life and the importance of monitoring TBT-sensitive immunologic biomarkers in sentinel organisms (Cima et al., 1999).

Effects on Bone Marrow and Mineral Density

Research also shows that tributyltin can significantly decrease bone mineral density in rats. This decrease is associated with a dose-dependent increase in lipid accumulation and adipocyte number in bone marrow, affecting the adipo-osteogenic balance (Yao et al., 2019).

Influence on Glutamate Receptors and Neuronal Vulnerability

Long-term exposure to tributyltin has been linked to changes in neuronal glutamate receptors, leading to increased neuronal vulnerability to glutamate toxicity. This highlights the potential long-term neurotoxic effects of tributyltin at endogenous levels (Nakatsu et al., 2009).

Lipotoxicity in Reproductive Organs

Tributyltin exposure can induce lipotoxic responses in the ovaries of rockfish, affecting lipid accumulation and testosterone esterification. This suggests potential impacts on reproductive functions and oocyte development in fish (Zhang et al., 2013).

Safety And Hazards

TBT is moderately toxic via both ingestion and dermal absorption . It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility and the unborn child . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

Future studies need to clarify the pathways by which TBT impairs GnRH neurons, gonadotrophs, and their relationship in the control of the reproductive axis . Further studies are needed to better elucidate the mechanisms through which TBT impairs the ability of the HPG axis to control reproduction .

properties

CAS RN

305352-07-2

Product Name

Tributyltin-ADAM

Molecular Formula

C27H44N2SSn

Molecular Weight

547.42

Purity

> 98%

synonyms

2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine

Origin of Product

United States

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